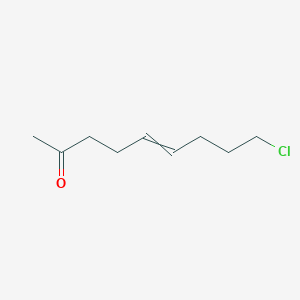![molecular formula C14H22O3 B14590713 6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol CAS No. 61568-80-7](/img/structure/B14590713.png)
6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol is a chemical compound that belongs to the class of iridoid monoterpenoids. These compounds are biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids . Iridoid monoterpenoids typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the production of similar iridoid monoterpenoids typically involves large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alkanes .
Applications De Recherche Scientifique
6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other iridoid monoterpenoids, such as:
- (+)-Iridodial lactol
- (+)-Neomatatabiol
- (2S,4S)-Alpha-Campholinic Acid
- (2Z,6Z)-Varie-2,6-diene
Uniqueness
6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol is unique due to its specific structure, which includes an oxane ring and a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61568-80-7 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
6-methyl-8-(oxan-2-yloxy)oct-6-en-4-yn-2-ol |
InChI |
InChI=1S/C14H22O3/c1-12(6-5-7-13(2)15)9-11-17-14-8-3-4-10-16-14/h9,13-15H,3-4,7-8,10-11H2,1-2H3 |
Clé InChI |
UFTIZEDGUZENKD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#CC(=CCOC1CCCCO1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
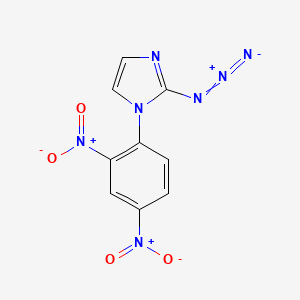
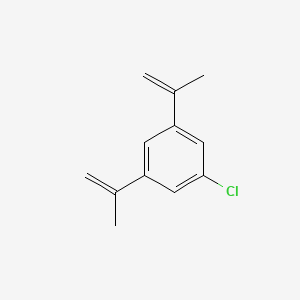
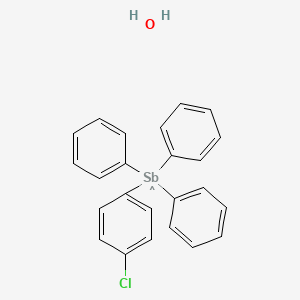

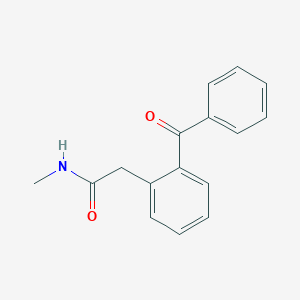
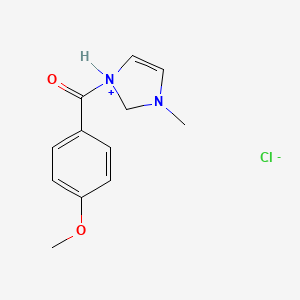
![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
![(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione](/img/structure/B14590662.png)
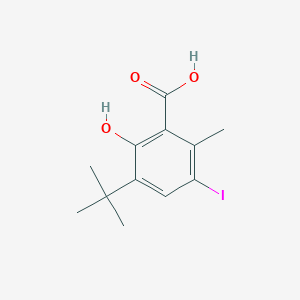
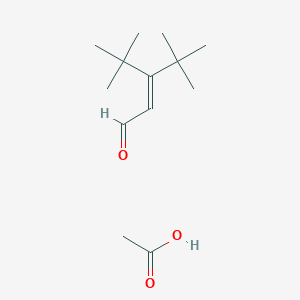
![3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one](/img/structure/B14590688.png)
